MFCD05699759

Description

MFCD05699759 is a chemical compound cataloged under the MDL number system, commonly used for referencing research chemicals. Such compounds are typically utilized in pharmaceutical intermediates, catalysis, or material science .

Properties

IUPAC Name |

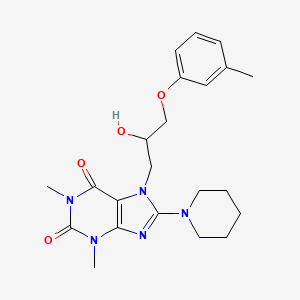

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-15-8-7-9-17(12-15)31-14-16(28)13-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)26-10-5-4-6-11-26/h7-9,12,16,28H,4-6,10-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZILJYKBXLHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05699759 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

Introduction of the hydroxy and methylphenoxy groups: This step involves the selective functionalization of the purine core using reagents such as phenols and alkyl halides under basic conditions.

Attachment of the piperidinyl group: This is typically done through nucleophilic substitution reactions, where the piperidine ring is introduced using suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction rates, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD05699759 can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

MFCD05699759 has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD05699759 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to receptors: Modulating receptor activity and influencing downstream signaling pathways.

Inhibiting enzymes: Blocking enzyme activity and altering metabolic processes.

Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

- Functional Group Diversity : this compound likely shares reactivity with halides or boronic acids, as seen in MFCD13195646 (boronic acid derivative) and MFCD00039227 (fluorinated ketone). These groups enable cross-coupling reactions or fluorophoric applications .

- Solubility and Bioavailability : Boronic acid derivatives (e.g., MFCD13195646) exhibit moderate solubility and bioavailability, suggesting this compound may require formulation optimization for drug delivery .

Comparison with Functionally Similar Compounds

Compounds with overlapping applications (e.g., catalysis, medicinal chemistry) are compared below.

Table 2: Functional and Industrial Relevance

Key Findings:

- Pharmaceutical Utility : Fluorinated analogs (e.g., MFCD00039227) demonstrate the importance of trifluoromethyl groups in enhancing metabolic stability, a trait this compound could emulate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.